1-cyclobutyl-4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazine
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Overview
Description
1-cyclobutyl-4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclobutyl-4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazine typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the cyclobutyl group. The pyridine ring is then functionalized with the tetrahydro-2H-pyran-4-yl group. The final step involves the formation of the methanone linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-cyclobutyl-4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 1-cyclobutyl-4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazine can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be explored for its potential as a pharmacological agent. Piperazine derivatives are known for their activity against various biological targets, including enzymes and receptors.
Medicine
In medicine, this compound may be investigated for its therapeutic potential. Piperazine derivatives have been studied for their anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-cyclobutyl-4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives with different substituents. Examples include:
- (4-methylpiperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone
- (4-ethylpiperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone
Uniqueness
The uniqueness of 1-cyclobutyl-4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazine lies in its specific substituents, which may confer unique biological or chemical properties. The cyclobutyl group, for example, may influence the compound’s binding affinity to certain targets, while the tetrahydro-2H-pyran-4-yl group may affect its solubility and stability.
Properties
IUPAC Name |
(4-cyclobutylpiperazin-1-yl)-[6-(oxan-4-yloxy)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c23-19(22-10-8-21(9-11-22)16-2-1-3-16)15-4-5-18(20-14-15)25-17-6-12-24-13-7-17/h4-5,14,16-17H,1-3,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCIMRQKRGCWIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C(=O)C3=CN=C(C=C3)OC4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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